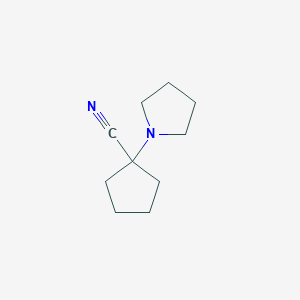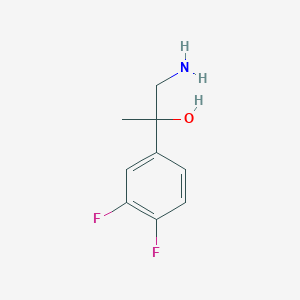
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at positions 2 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine typically involves multiple steps. One common method starts with the Claisen-Schmidt condensation of 4-(benzyloxy)benzaldehyde with a suitable ketone to form a chalcone intermediate. This intermediate undergoes cyclization and functional modifications to yield the desired pyridine derivative . The reaction conditions often involve the use of bases such as sodium hydroxide in methanol, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The amino groups in the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents due to its ability to interact with key cellular targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the mechanisms of action of various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine: Similar structure with a methyl group substitution.
4-(benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-oxo: Another pyridine derivative with different substituents.
Uniqueness
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group and amino substitutions make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H17N3O |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C18H17N3O/c19-17-7-4-12-20-18(17)21-15-8-10-16(11-9-15)22-13-14-5-2-1-3-6-14/h1-12H,13,19H2,(H,20,21) |
Clave InChI |
RIYSTXAWVWBEDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C(C=CC=N3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenyl-1-butyn-1-yl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8647643.png)




![3-[4-(3-Fluoro-benzyloxy)-phenyl]-acryloyl chloride](/img/structure/B8647687.png)
![1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8647691.png)

![{4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B8647704.png)





